Allyl trifluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPVSIDXBTZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191671 | |
| Record name | Allyl trifluoroacetate | |
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Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-67-5 | |
| Record name | Allyl trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl trifluoroacetate | |
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| Record name | Allyl trifluoroacetate | |
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| Record name | Allyl trifluoroacetate | |
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| Record name | Allyl trifluoroacetate | |
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| Record name | ALLYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93U29ZRD8S | |
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Synthesis Methodologies and Precursor Chemistry of Allyl Trifluoroacetate
Established Synthetic Pathways for Allyl Trifluoroacetate (B77799)
The most common and direct method for synthesizing allyl trifluoroacetate involves the reaction of allyl alcohol with a suitable trifluoroacetic acid derivative. This approach is favored for its efficiency and the ready availability of the starting materials.
Reaction of Allyl Alcohol with Trifluoroacetic Acid Derivatives
The esterification reaction between allyl alcohol and a trifluoroacetic acid derivative is the cornerstone of this compound synthesis. The high reactivity of the acid derivative drives the reaction towards the formation of the desired ester.
Trifluoroacetic anhydride (B1165640) is a highly effective reagent for the synthesis of this compound from allyl alcohol. googleapis.com The reaction is typically straightforward, affording the product in good yield. The high reactivity of the anhydride facilitates the esterification process. In some instances, attempts to synthesize nitrate (B79036) esters by reacting an alcohol with a mixture of trifluoroacetic anhydride and lithium nitrate have resulted in the formation of the trifluoroacetate ester as the predominant product, highlighting the efficiency of trifluoroacetic anhydride in this esterification. core.ac.uk
Table 1: Synthesis of this compound using Trifluoroacetic Anhydride
| Reactant 1 | Reactant 2 | Product | Key Features |
| Allyl Alcohol | Trifluoroacetic Anhydride | This compound | Readily prepared; efficient reaction. googleapis.com |
While the reaction between allyl alcohol and trifluoroacetic anhydride can proceed without a catalyst, certain conditions and catalysts can influence the outcome of related reactions. For instance, trifluoroacetic acid (TFA) itself can act as a catalyst in some allylation reactions. acs.org In the context of other allylic systems, Brønsted acids like TFA have been shown to promote allyl transfer reactions. nih.gov For example, TFA was found to be the most active promoter for the allylation of ketones with allyl dioxazaborolidine. nih.gov In other catalytic systems, such as the palladium-catalyzed isomerization of tertiary allylic alcohols, palladium(II) trifluoroacetate (Pd(TFA)₂) is an effective catalyst. organic-chemistry.org The choice of catalyst is crucial and depends on the specific reactants and desired transformation.
Alternative Synthetic Routes to this compound
While the direct esterification of allyl alcohol is the most prevalent method, other strategies can lead to the formation of this compound. For example, it can be involved as an intermediate or a product in more complex transformations. In palladium-catalyzed reactions, this compound can be generated in situ or used as a starting material for further reactions, such as the synthesis of homoallylic amines. acs.orgresearchgate.net These alternative routes often embed the synthesis of this compound within a larger synthetic sequence, demonstrating its role as a versatile intermediate. acs.org
Precursors and Building Blocks in this compound Synthesis
The primary precursors for the synthesis of this compound are straightforward and readily available.
Allyl Alcohol : This is the fundamental building block providing the allyl group. It is a common and inexpensive starting material. googleapis.comnih.gov
Trifluoroacetic Acid Derivatives : Trifluoroacetic anhydride is the most common and efficient reagent for introducing the trifluoroacetate moiety. googleapis.comcore.ac.uk Trifluoroacetic acid itself can also be used, particularly in catalyzed reactions. acs.org
In broader synthetic contexts, this compound itself serves as a precursor for more complex molecules. It is used in palladium-catalyzed couplings to form gem-difluoroalkenes and in the synthesis of homoallylic amines. acs.orgchinesechemsoc.org It also acts as a precursor for the synthesis of functional and biodegradable poly(amino esters). nih.gov
Table 2: Key Precursors for this compound Synthesis
| Precursor | Role in Synthesis |
| Allyl Alcohol | Source of the allyl group. googleapis.com |
| Trifluoroacetic Anhydride | Provides the trifluoroacetyl group for esterification. googleapis.comcore.ac.uk |
| Trifluoroacetic Acid | Can be used directly or as a catalyst. acs.org |
Reactivity and Mechanistic Investigations of Allyl Trifluoroacetate
Fundamental Reaction Mechanisms Involving Allyl Trifluoroacetate (B77799)
Allyl trifluoroacetate is utilized in several key reaction types, including allylation, cycloaddition, and fluorination reactions. These processes are fundamental to the synthesis of a variety of organic compounds.
Allylation Reactions and Homoallylic Alcohol Formation
Allylation reactions are crucial carbon-carbon bond-forming processes that result in the formation of homoallylic alcohols and amines. organic-chemistry.orgnih.govgla.ac.uk this compound serves as an effective allylating agent in these transformations. For instance, in the presence of a palladium catalyst, it can be used to generate homoallylic amines from aldehydes and anisidine. organic-chemistry.orgnih.govacs.orgacs.org This one-pot, three-component synthesis proceeds smoothly with a variety of substrates, including electron-rich aromatic and aliphatic aldehydes. acs.org
A notable aspect of these reactions is the in situ formation of an allylsilane from this compound and hexamethyldisilane (B74624), which then participates in the allylation of an imine. organic-chemistry.orgnih.govacs.org This tandem catalytic process is highly chemoselective. organic-chemistry.org However, with less reactive substrates, a background Sakurai reaction can lead to the formation of homoallylic alcohol as a byproduct. organic-chemistry.org This can be mitigated by adjusting reaction conditions to favor imine allylation. organic-chemistry.org The direct substitution of a hydroxyl group in alcohols with allylsilanes is an atom-efficient method for creating carbon-carbon bonds, as it avoids the need to first convert the hydroxyl group into a better leaving group like trifluoroacetate. acs.org
The stereoselectivity of allylation reactions is often rationalized using the Zimmerman-Traxler transition state model, which predicts the formation of specific diastereomers. diva-portal.org The development of asymmetric allylation methods continues to be an active area of research, aiming to produce enantioenriched homoallylic alcohols and amines. gla.ac.ukdiva-portal.org
Cycloaddition Reactions, Specifically [4+2] Cycloadditions
While the provided information primarily details [3+2] and [4+3] cycloadditions, the principles can be extended to understand the potential of this compound in [4+2] cycloadditions, also known as Diels-Alder reactions. Cycloaddition reactions are powerful methods for constructing cyclic compounds. illinois.edu In a [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. Allylic compounds, due to their electronic nature, can act as dienophiles.
Research has shown that palladium-catalyzed three-component [3+2] cycloadditions involving propargyl trifluoroacetates, ethylidene malononitriles, and allyltributylstannane (B1265786) can produce highly substituted cyclopentenes. acs.orgacs.org This highlights the utility of trifluoroacetate as a leaving group in palladium-catalyzed cycloadditions. Although direct examples of this compound in [4+2] cycloadditions are not detailed in the provided search results, its reactivity in other cycloadditions suggests its potential as a substrate in this class of reactions as well. The stereochemical outcome of nitrile oxide cycloadditions with alkenes bearing an allylic oxygen substituent has been studied, demonstrating that diastereoselectivity can be achieved. nih.gov
Fluorination Reactions for Introducing Fluorine Atoms
The introduction of fluorine into organic molecules is of significant interest due to the unique properties it imparts. beilstein-journals.orgchinesechemsoc.orgnih.gov this compound can be a precursor in the synthesis of allylic fluorides. Palladium-catalyzed allylic C-H trifluoroacetoxylation of functionalized olefins can produce allylic trifluoroacetates, which can then potentially undergo fluorination. diva-portal.org
Transition-metal-catalyzed fluorination has emerged as a powerful method for C-F bond formation. beilstein-journals.org Palladium-catalyzed reactions, for example, can convert allylic chlorides to allylic fluorides. acs.org Mechanistic studies suggest that these reactions proceed through an allylpalladium fluoride (B91410) intermediate. acs.org While the direct fluorination of this compound is not explicitly detailed, the existing methods for fluorinating other allylic compounds provide a basis for how such a transformation might be achieved. For instance, palladium(II) difluorocarbene complexes have been used in catalytic couplings with allyl trifluoroacetates to furnish gem-difluoroalkenes. chinesechemsoc.org This reaction proceeds via oxidative addition of the palladium(0) to the allyl electrophile, followed by the formation of a palladium(II) difluorocarbene intermediate. chinesechemsoc.org
Role in Transition Metal-Catalyzed Transformations
This compound is a valuable substrate in a variety of transition metal-catalyzed reactions, particularly those involving palladium.
Palladium-Catalyzed Reactions
Palladium complexes are widely used to catalyze transformations involving this compound. researchgate.net These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then react with various nucleophiles.
A key palladium-catalyzed reaction of this compound is its conversion to an allylsilane in the presence of hexamethyldisilane. organic-chemistry.orgnih.govacs.orgacs.orgresearchgate.net This transformation is a crucial step in one-pot, multi-component reactions that lead to the synthesis of homoallylic amines. organic-chemistry.orgnih.govacs.orgacs.orgorganic-chemistry.org The palladium catalyst is essential for both the formation of the allylsilane and the subsequent allylation of the imine. acs.org The reaction conditions can be optimized to achieve high yields, even for challenging substrates. organic-chemistry.org
Table 1: Palladium-Catalyzed Three-Component Synthesis of Homoallylic Amines acs.org
| Aldehyde | Imine | Product | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 1a | 2a | 74 |
| 4-Chlorobenzaldehyde | 1b | 2b | 85 |
| 4-Bromobenzaldehyde | 1c | 2c | 88 |
| 4-Fluorobenzaldehyde | 1d | 2d | 81 |
| 2-Naphthaldehyde | 1e | 2e | 91 |
| Benzaldehyde | 1f | 2f | 70 |
| 4-Methoxybenzaldehyde | 1g | 2g | 65 |
| Cyclohexanecarboxaldehyde | 1h | 2h | 96 |
| Isovaleraldehyde | 1i | 2i | 76 |
Reaction conditions: Aldehyde (1.0 equiv), p-anisidine (B42471) (1.1 equiv, unless otherwise noted), this compound (1.5 equiv), hexamethyldisilane (1.5 equiv), [Pd(cinnamyl)Cl]2 (2.5 mol %), P(o-tol)3 (10 mol %), TBAF (1.5 equiv) in THF at 60 °C. Isolated yields after silica (B1680970) gel chromatography. acs.org
The data demonstrates that electron-poor aromatic imines generally provide higher yields of the homoallylic amine product. acs.org
Imine Allylation and Homoallylic Amine Synthesis
This compound serves as a valuable precursor for nucleophilic allylmetal species in the synthesis of homoallylic amines through imine allylation. acs.orgacs.orgnih.gov A notable application is a palladium-catalyzed, one-pot, three-component reaction involving aldehydes, anisidine, and this compound, utilizing hexamethyldisilane as a terminal reducing agent. acs.org This process demonstrates a tandem, two-step transformation where a single palladium complex catalyzes both the formation of an allylsilane from this compound and the subsequent allylation of an in situ generated imine. acs.orgresearchgate.net
The reaction sequence begins with the formation of an imine from an aldehyde and anisidine. Concurrently, the palladium catalyst facilitates the conversion of this compound and hexamethyldisilane into a nucleophilic allylsilane. This allylsilane then adds to the imine, also under palladium catalysis, to yield the desired homoallylic amine. acs.org Control experiments have confirmed that the palladium catalyst is essential for both transformations; no product is formed from preformed allylsilane and imine in the absence of the palladium complex. acs.org This method is effective for a range of substrates, including electron-rich aromatic and aliphatic aldehydes, which smoothly produce homoallylic amines in good to excellent yields. acs.orgacs.org
Table 1: Palladium-Catalyzed Three-Component Synthesis of Homoallylic Amines
This table presents the yields of homoallylic amines synthesized from various aldehydes, p-anisidine, and this compound in a one-pot reaction.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-MeOC₆H₄CHO | 4-MeOC₆H₄CH(NHAr)CH₂CH=CH₂ | 91 |
| 2 | 4-CF₃C₆H₄CHO | 4-CF₃C₆H₄CH(NHAr)CH₂CH=CH₂ | 85 |
| 3 | 2-furfural | 2-furyl-CH(NHAr)CH₂CH=CH₂ | 79 |
| 4 | PhCH=CHCHO | PhCH=CHCH(NHAr)CH₂CH=CH₂ | 88 |
| 5 | Cyclohexanecarboxaldehyde | c-C₆H₁₁CH(NHAr)CH₂CH=CH₂ | 81 |
| 6 | Pivalaldehyde | t-BuCH(NHAr)CH₂CH=CH₂ | 75 |
Ar = 4-methoxyphenyl. Data sourced from research on palladium-catalyzed synthesis of homoallylic amines. acs.org
Mechanistic Studies of Palladium(II) Difluorocarbene-Involved Catalytic Coupling
In this catalytic system, inexpensive and readily available chlorodifluoroacetate salts, such as potassium chlorodifluoroacetate (ClCF₂CO₂K), function as efficient difluorocarbene precursors. chinesechemsoc.orgchinesechemsoc.org The release of difluorocarbene (:CF₂) from these salts is controlled by the palladium catalyst. chinesechemsoc.org Mechanistic studies suggest that after the initial oxidative addition of the this compound to the Pd(0) center, a ligand exchange occurs between the trifluoroacetate anion on the resulting palladium(II) complex and the chlorodifluoroacetate anion. chinesechemsoc.org Subsequent thermolysis of this complex generates the key palladium(II) difluorocarbene intermediate. chinesechemsoc.org The choice of solvent is also critical, with effective systems being those that have poor solubility for the chlorodifluoroacetate salt but good solubility for the palladium catalyst, thereby controlling the concentration of the difluorocarbene precursor in the reaction phase. chinesechemsoc.org Sodium chlorodifluoroacetate (ClCF₂COONa) is another commonly used reagent for generating difluorocarbene for reactions like difluorocyclopropanation. beilstein-journals.org
A plausible mechanism for this catalytic coupling has been proposed based on experimental and mechanistic studies. chinesechemsoc.orgchinesechemsoc.org The catalytic cycle is initiated by the oxidative addition of this compound with a [Pd(0)Lₙ] complex to generate an allylpalladium(II) species, [Allyl-PdII(Lₙ)X] (Intermediate A ). chinesechemsoc.org This is a common step in many palladium-catalyzed reactions. nih.govsnnu.edu.cn Following this, intermediate A undergoes ligand exchange with the chlorodifluoroacetate salt. The resulting complex then undergoes thermolysis to produce the pivotal intermediate, an allylpalladium(II) difluorocarbene complex, [Allyl-PdII(Lₙ)]=CF₂ (Intermediate B ). chinesechemsoc.org
A key step in the cycle is the rapid migratory insertion of the difluorocarbene into the allyl-palladium bond of intermediate B . chinesechemsoc.orgscispace.com This insertion generates a difluoroalkylpalladium complex, [RCH₂CF₂-PdII(Lₙ)X] (Intermediate C , where R is an alkenyl group). chinesechemsoc.org This formal insertion of a carbene into a metal-carbon bond is a crucial transformation that builds the carbon skeleton of the final product. scispace.com
The final step in the proposed catalytic cycle is the formation of the gem-difluoroalkene product. chinesechemsoc.orgchinesechemsoc.org This occurs via β-hydride elimination from the difluoroalkylpalladium complex (Intermediate C ). chinesechemsoc.org This elimination step regenerates the active [Pd(0)Lₙ] catalyst, allowing it to re-enter the catalytic cycle, and releases the gem-difluoroalkene. chinesechemsoc.orgchinesechemsoc.org This catalytic difluorocarbene transfer reaction has been shown to be highly efficient in preparing a variety of gem-difluoroalkenes with high functional group tolerance. chinesechemsoc.orgchinesechemsoc.org These products are valuable synthetic intermediates, as the carbon-carbon double bond can be further transformed into diverse fluorinated structures of interest in medicinal and materials science. chinesechemsoc.orgresearchgate.netntu.edu.sg
Allylic Fluorination Mechanisms
The mechanism of palladium-catalyzed allylic fluorination has been a subject of detailed computational and experimental investigation. northwestern.eduacs.orgacs.orgprinceton.edu While many studies use allylic chlorides, the findings are relevant to other allylic substrates like trifluoroacetates, which are also known to react with Pd(0) to form cationic allylpalladium complexes. princeton.eduacs.org These studies aim to understand the fundamental steps of C-F bond formation from palladium(II) intermediates. acs.org An outer-sphere pathway, involving the nucleophilic attack of a fluoride ion on an organic ligand coordinated to palladium, is often considered. acs.orgprinceton.edu This approach is an alternative to inner-sphere C-F reductive elimination, which faces kinetic challenges. acs.org
A central finding from mechanistic studies is the role of an allylpalladium fluoride complex as a key intermediate in the catalytic cycle. northwestern.eduacs.orgacs.orgprinceton.edu Evidence supports a homobimetallic mechanism where this intermediate is necessary for generating both the nucleophile and the electrophile required for C-F bond formation. northwestern.eduacs.orgprinceton.edu In this proposed pathway, the C-F bond is formed through the nucleophilic attack of a neutral allylpalladium fluoride complex onto a cationic allylpalladium electrophile. northwestern.eduacs.org This mechanism helps to explain the high branched selectivity and the significant influence of ligands observed in these regioselective fluorination reactions. northwestern.eduacs.org The generation of a neutral allylpalladium fluoride was also indicated in stoichiometric studies related to the carbofluorination of allenes. acs.orgprinceton.edu
Outer-Sphere Nucleophilic Attack
In the context of transition-metal-catalyzed allylic substitution reactions, the mechanism of nucleophilic attack is a critical determinant of the reaction's outcome. For allylic trifluoroacetates, particularly in reactions catalyzed by iridium and palladium, an outer-sphere nucleophilic attack is a prominent pathway. nih.govprinceton.edu This mechanism involves the nucleophile attacking the allyl ligand directly, without prior coordination to the metal center. princeton.eduyoutube.com
Theoretical studies and experimental observations in palladium-catalyzed allylic fluorination also support an outer-sphere mechanism. princeton.eduresearchgate.net A theoretical study indicated that the outer-sphere attack of a fluoride ion on an allylpalladium intermediate is kinetically feasible. princeton.edu This pathway is distinct from reactions with hard nucleophiles like organomagnesium reagents, which typically proceed through an inner-sphere mechanism. princeton.edu The favorability of the outer-sphere mechanism highlights the unique reactivity of certain nucleophiles and the role of the metal catalyst in mediating the C-F bond formation from an allylpalladium intermediate. princeton.eduacs.org
Homobimetallic Mechanisms in C-F Bond Formation
A sophisticated mechanism proposed for carbon-fluorine (C-F) bond formation in some palladium-catalyzed allylic fluorinations involves a homobimetallic pathway. princeton.eduacs.org This mechanism is particularly relevant when considering the complex roles that transition-metal fluorides can play in catalysis. princeton.edu Instead of a simple attack by a "naked" fluoride ion, this pathway suggests that two palladium complexes cooperate to forge the C-F bond. acs.org
The proposed catalytic cycle begins with the oxidative addition of the allylic substrate to a Pd(0) complex, followed by halide exchange to form a neutral allylpalladium fluoride intermediate. acs.org This intermediate is considered key, as it is proposed to be the precursor to both the nucleophilic and electrophilic species required for the C-F bond-forming step. princeton.eduacs.org
The core of the homobimetallic mechanism is the reaction between two distinct palladium species:
A neutral allylpalladium fluoride complex, which acts as the nucleophile.
A cationic allylpalladium complex, which serves as the electrophile. princeton.eduacs.org
Evidence from computational and experimental studies supports this pathway, where the nucleophilic attack of the neutral palladium fluoride onto the cationic palladium electrophile occurs in a homobimetallic transition state. acs.org This interaction results in the formation of the allylic fluoride product and the regeneration of the Pd(0) catalyst. acs.org This model successfully rationalizes unusual ligand effects and high regioselectivity observed in certain allylic fluorination reactions that cannot be explained by simpler mechanisms. acs.org
Nickel-Catalyzed Reactions
This compound serves as a crucial precursor for generating highly active nickel-based catalysts. These catalysts are particularly effective in the polymerization of conjugated dienes, such as butadiene. scispace.comcore.ac.uk The trifluoroacetate anion plays a significant role in modulating the catalyst's activity and the resulting polymer's microstructure. scispace.comumons.ac.be
Polymerization of Dienes, e.g., Butadiene
Nickel-based catalyst systems derived from this compound are widely employed for the polymerization of 1,3-butadiene. google.comrsc.org These systems often involve multiple components, including an organonickel compound (formed in situ), an organoaluminum compound as a co-catalyst or chain transfer agent, and a fluorine-containing compound, which is the trifluoroacetate group itself. umons.ac.begoogle.com The interaction between these components creates a highly active species capable of producing polybutadiene (B167195) with controlled properties. google.comias.ac.in The resulting polymer's characteristics, such as molecular weight, branching, and stereochemistry, are heavily influenced by the specific catalyst formulation and reaction conditions. core.ac.ukumons.ac.begoogle.com
Bis(η³-allylnickel trifluoroacetate) as a Catalyst
The active catalyst species in these polymerizations is often identified as bis(η³-allylnickel trifluoroacetate), represented as [(allyl)Ni(TFA)]₂. scispace.comcore.ac.ukacs.org This complex is a dimeric η³-allyl nickel(II) species that has proven to be an excellent and highly active catalyst for the 1,4-polymerization of butadiene. scispace.com It is typically prepared in situ through the reaction of this compound with a nickel(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]. scispace.com
This catalyst demonstrates remarkable versatility, as its activity and the microstructure of the polymer it produces can be finely tuned by the addition of various ligands and by altering the experimental conditions. scispace.com The trifluoroacetate ligand is crucial to its function, influencing the electrophilicity of the nickel center and the dynamics of monomer insertion. core.ac.ukumons.ac.be
Mechanistic Aspects of Chain Growth and Transfer
The polymerization of butadiene catalyzed by bis(η³-allylnickel trifluoroacetate) exhibits characteristics of a "living" polymerization, especially at lower monomer-to-catalyst ratios. scispace.com
Chain Growth (Propagation): The initiation step involves the insertion of a butadiene molecule into the nickel-allyl bond of the catalyst. scispace.com The growing polymer chain remains attached to the nickel center in a η³-allylic form, and propagation proceeds through subsequent insertions of monomer units. scispace.com Under certain conditions, the polymerization is well-controlled, with the polymer's molecular weight increasing linearly with monomer conversion. scispace.com This living nature allows for the re-initiation of polymerization upon addition of more monomer. scispace.com
Chain Transfer: While the system can be living, chain transfer reactions become significant, particularly at high monomer-to-catalyst ratios or in the presence of specific chain transfer agents (CTAs). scispace.comumons.ac.be These reactions limit the final molecular weight of the polymer. scispace.com
Two primary chain transfer mechanisms have been investigated:
β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the growing polymer chain to the nickel center, creating a nickel-hydride intermediate and a polymer chain with a terminal diene. core.ac.uk
Coordinative Chain Transfer Polymerization (CCTP): The introduction of CTAs, such as triethylaluminum (B1256330) (AlEt₃) or n-butylethylmagnesium (MgⁿBuEt), induces efficient chain transfer. umons.ac.beacs.org In this process, the growing polymer chain is transferred from the nickel catalyst to the main group metal of the CTA. umons.ac.be This frees the nickel center to initiate a new polymer chain, allowing for the formation of multiple chains per catalyst molecule. umons.ac.be A key consequence of CCTP is the formation of polybutadiene chains terminated with a conjugated diene moiety, which can be reinserted into another growing chain, leading to the one-pot synthesis of branched polybutadiene. umons.ac.beacs.org
The table below summarizes the effect of adding Chain Transfer Agents (CTAs) to the polymerization of butadiene with a π-allyl Nickel(II) trifluoroacetate system.
| CTA | BD/Ni Ratio | CTA/Ni Ratio | Time (h) | Yield (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | 1,4-cis (%) | 1,4-trans (%) | 1,2-BD (%) |
| None | 100 | 0 | 24 | 29 | 10.3 | 1.8 | 63 | 35 | 2 |
| MgⁿBuEt | 100 | 5 | 24 | 99 | 1.9 | 2.1 | 51 | 46 | 3 |
| AlEt₃ | 100 | 5 | 24 | 48 | 2.6 | 1.9 | 50 | 47 | 3 |
| Data adapted from studies on coordinative chain transfer polymerization. umons.ac.be The results highlight that CTAs increase reaction rates and yields while lowering molecular weight and altering stereoselectivity. |
Stereoselectivity in Polymerization (e.g., 1,4-Polybutadiene Isomers)
The bis(η³-allylnickel trifluoroacetate) catalyst system exhibits tunable stereoselectivity in butadiene polymerization, allowing for the synthesis of polybutadiene with varying microstructures. scispace.comumons.ac.be The nature of the solvent, ligands, and additives like CTAs all play a crucial role in determining the ratio of cis-1,4, trans-1,4, and 1,2-isomers in the final polymer. scispace.comumons.ac.bemdpi.com
Equibinary Polybutadiene: In aromatic solvents like benzene, the catalyst alone typically produces an "equibinary" 1,4-polybutadiene, which contains nearly equal amounts of cis-1,4 and trans-1,4 isomers. scispace.com
Influence of Additives: The stereoselectivity can be shifted significantly. The addition of CTAs like MgⁿBuEt and AlEt₃ leads to an increase in the proportion of 1,4-trans units. umons.ac.be This change is attributed to the additive promoting an η¹ coordination mode of the growing chain over the η³ mode due to increased steric hindrance, which favors the formation of the more stable trans isomer. umons.ac.be
High-Trans Polybutadiene: By carefully selecting catalyst components, including a fluorinated carboxylic acid like trifluoroacetic acid, it is possible to synthesize polybutadiene with a very high content of trans-1,4 units. google.com
High-Cis Polybutadiene: While the base this compound system tends toward trans or mixed isomers, other nickel-based systems, often modified with different ligands, are known to produce high cis-1,4-polybutadiene, which is a highly sought-after industrial rubber. google.comias.ac.in
Theoretical studies using density functional theory (DFT) have been employed to understand the intricate mechanism of cis-trans regulation. nih.gov These studies model the elementary steps of the catalytic cycle to deduce the structure-activity relationships that favor the reaction channels leading to either cis-1,4 or trans-1,4 polymer units. nih.gov
Coordinative Chain Transfer Polymerization (CCTP)
In these systems, CCTP is achieved by introducing a chain transfer agent (CTA), typically a main group metal alkyl such as triethylaluminum (AlEt₃) or butyl ethyl magnesium (MgⁿBuEt). acs.orgumons.ac.be The polymerization of butadiene catalyzed by [π-allyl]Ni[TFA] in the presence of a CTA follows first-order kinetics with respect to the monomer concentration. acs.orgumons.ac.be The introduction of the CTA facilitates a degenerative chain transfer process where the growing polymer chain can transfer from the nickel catalyst to the main group metal of the CTA. umons.ac.be This transalkylation allows for the formation of multiple polymer chains per catalyst molecule. umons.ac.be
A key finding from these studies is that the chain transfer process leads to the formation of polybutadiene chains with a conjugated diene moiety at the chain end. acs.orgumons.ac.be This functionality allows the polymer chain to be reinserted into the catalytic cycle, acting as a macromonomer. This reinsertion process is fundamental to creating branched polybutadiene in a one-pot synthesis, thereby extending the application of CCTP to the production of complex polymer architectures. acs.orgumons.ac.be
Observation and Characterization of Catalytic Intermediates (e.g., NMR Studies)
The mechanistic pathways of reactions involving this compound have been elucidated through the direct observation and characterization of key catalytic intermediates. In the study of iridium-catalyzed enantioselective allylic substitution, this compound serves as a precursor for generating crucial allyliridium complexes. nih.gov The reaction of iridium-ethylene complexes with allyl trifluoroacetates allows for the isolation of these allyliridium intermediates in high yields. nih.gov
These intermediates have been extensively characterized using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopies and, in some cases, solid-state structural analysis. nih.gov For instance, the oxidative addition of linear and branched allylic trifluoroacetates to an ethylene-ligated iridium(I) complex was shown by ³¹P NMR spectroscopy to form two distinct isomers of the resulting allyliridium(III) complex. nih.gov
Table 1: ³¹P NMR Data for Allyliridium Complex Isomers
| Isomer | ³¹P NMR Signal (ppm) | Relative Ratio |
| Isomer 1 | 100.2 | 65% |
| Isomer 2 | 98.6 | 35% |
| Data sourced from studies on the oxidative addition of allylic trifluoroacetates to an iridium complex ligated by cyclometalated triphenylphosphite. nih.gov |
These detailed spectroscopic studies have confirmed that the isolated allyliridium complexes are kinetically and chemically competent to be true intermediates in the catalytic cycle. nih.govberkeley.edu
In a different catalytic system, mechanistic studies of a palladium-catalyzed coupling reaction involving allyl trifluoroacetates and a difluorocarbene precursor also led to the successful observation of a key intermediate. Treatment of a palladium(0) complex with the difluorocarbene precursor in the presence of an allyl source resulted in the characterization of the [PdII(Dphephos)]-CF₂allyl intermediate, providing direct evidence for the proposed reaction pathway. chinesechemsoc.orgchinesechemsoc.org
Iridium-Catalyzed Allylic Substitution Reactions
Iridium-catalyzed allylic substitution has emerged as a powerful method for enantioselective bond formation. nih.gov this compound is an effective electrophile in these transformations due to the good leaving group ability of the trifluoroacetate anion. nih.gov These reactions, often catalyzed by metallacyclic iridium complexes derived from phosphoramidite (B1245037) ligands, typically exhibit high regioselectivity for the formation of branched products from linear allylic substrates. nih.gov While many studies focus on allylic carbonates and phosphates, this compound has been shown to be a viable substrate for generating the key allyliridium intermediates necessary for mechanistic investigation. nih.govnih.govescholarship.org
Stereoselective Formation of Allyl Complexes
A critical aspect of iridium-catalyzed allylic substitution is the stereoselective formation of the intermediate (η³-allyl)iridium(III) complexes. The reaction between an iridium(I) precursor and an allylic electrophile, such as this compound, leads to the formation of these allyl complexes. nih.gov When using chiral phosphoramidite ligands and certain substrates, this oxidative addition can generate diastereomeric allyliridium complexes. nih.gov The ability to isolate and study these diastereomers has been fundamental to understanding the reaction mechanism. nih.gov For example, reacting an iridium-ethylene complex with specific allylic trifluoroacetates allowed for the isolation of mixtures of diastereomeric allyliridium complexes, which were essential for subsequent mechanistic studies. nih.gov
Oxidative Addition and Reductive Elimination Steps
Oxidative Addition : The first step involves the oxidative addition of the allylic ester (e.g., this compound) to the iridium(I) center. This step occurs with an inversion of configuration at the carbon center bearing the leaving group. nih.gov Computational and kinetic studies on the oxidative addition of both linear and branched allylic trifluoroacetates have been conducted to understand the energetics and rates of this process. nih.gov
Reductive Elimination : The second step is the nucleophilic attack on the η³-allyl ligand of the iridium(III) intermediate. This is an outer-sphere attack that proceeds with a second inversion of configuration. nih.gov
Origins of Enantioselectivity
The high enantioselectivity observed in many iridium-catalyzed allylic substitutions is a direct consequence of the mechanism of intermediate formation and reaction, rather than a simple Curtin-Hammett scenario. nih.gov Mechanistic studies have revealed that the rates of nucleophilic attack on the less stable diastereomeric allyliridium complex can be orders of magnitude faster than on the more stable diastereomer. nih.gov However, the major enantiomer of the product formed in the catalytic reaction arises from the pathway involving the more stable diastereomeric intermediate. nih.gov
This observation indicates that Curtin-Hammett conditions, which would require rapid equilibration (epimerization) between the diastereomeric allyl intermediates relative to the rate of nucleophilic attack, are not met. nih.gov Instead, the origin of the high enantioselectivity is attributed to a reversible oxidative addition step. The high stereoselectivity of this oxidative addition, which strongly favors the formation of the thermodynamically more stable diastereomeric allyl complex, is what ultimately controls the enantiomeric excess of the final product. nih.gov
Rearrangement Reactions
The trifluoroacetate group, either within the this compound molecule or as a catalyst component, is involved in several types of rearrangement reactions.
One notable example is the palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols, which can be followed by an oxidation to form β-disubstituted-α,β-unsaturated ketones. This rearrangement is effectively catalyzed by palladium(II) trifluoroacetate (Pd(TFA)₂). acs.org
The trifluoroacetate anion is also instrumental in sigmatropic rearrangements. The oxy-Cope rearrangement of certain 1,5-hexadien-3-ols can be achieved under neutral conditions at room temperature using stoichiometric or catalytic quantities of mercury(II) trifluoroacetate (Hg(TFA)₂). scielo.org.bo Similarly, lithium trifluoroacetate has been used to facilitate these transformations. scielo.org.bo
Furthermore, the classic Claisen rearrangement of allyl aryl ethers can be catalyzed by strong acids, including trifluoroacetic acid (TFA). rsc.org In this acid-catalyzed pathway, the reaction involves a highly polar transition state where the degree of proton transfer from the acid to the ether oxygen facilitates the rsc.orgrsc.org-sigmatropic shift. rsc.org The reaction rate is highly dependent on the concentration of TFA. rsc.org
Isomerization Reactions
The isomerization of allylic esters, including this compound, has been a subject of mechanistic studies, often catalyzed by transition metals. Palladium(II) complexes, for instance, have been shown to catalyze the isomerization of allylic esters between isomers, such as the conversion of crotyl trifluoroacetate to 3-buten-2-ol (B146109) trifluoroacetate.
Kinetic studies on the Pd(II)-catalyzed isomerization of allylic esters in acetic acid have revealed that the reaction can proceed through two distinct pathways: one involving simultaneous exchange and isomerization, and another involving isomerization without exchange. nih.gov The latter pathway is proposed to proceed via a 1,3-acetoxonium ion-type intermediate. nih.gov A key finding from these studies is the significant influence of the ester's electronic properties on the reaction rate. The rate of isomerization for this compound is markedly slower than that for analogous acetate (B1210297) or propionate (B1217596) esters. nih.gov This retardation is attributed to the electron-withdrawing nature of the trifluoroacetyl group (CF₃CO), which destabilizes the formation of the proposed positively charged acetoxonium-like intermediate. nih.gov
Theoretical studies have also been conducted to understand the isomerization reactions of substituted allyl trifluoroacetates, such as α-methyl this compound, providing further insight into the reaction mechanisms, often in the context of subsequent rearrangements like the Claisen rearrangement. acs.org Additionally, the kinetics of reactions involving this compound (ATFA) with chlorine atoms have been investigated using relative rate techniques, contributing to the understanding of its atmospheric reactions, which can be considered a form of isomerization and degradation. acs.org
| Catalyst/Conditions | Substrate | Observation | Mechanistic Implication |
| Palladium(II) Chloride in Acetic Acid | This compound | Slower isomerization rate compared to allyl acetate. nih.gov | Electron-withdrawing CF₃ group destabilizes the cationic acetoxonium intermediate. nih.gov |
| Cl atoms (Photo-oxidation) | This compound (ATFA) | Reaction kinetics studied by relative rate technique. acs.org | Provides data on atmospheric lifetime and reaction pathways. acs.org |
Claisen Rearrangement Contexts
The Claisen rearrangement is a powerful nsf.govnsf.gov-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. researchgate.net While this compound itself is not an allyl vinyl ether, its structural motif as an allylic carboxylate makes it relevant to variants of the Claisen rearrangement, most notably the Ireland-Claisen rearrangement.
The Ireland-Claisen rearrangement involves the reaction of an allylic carboxylate with a strong base to form an enolate, which is then trapped, typically as a silyl (B83357) ketene (B1206846) acetal. researchgate.net This intermediate is structurally analogous to an allyl vinyl ether and undergoes a nsf.govnsf.gov-sigmatropic rearrangement, often at or below room temperature. Subsequent hydrolysis yields a γ,δ-unsaturated carboxylic acid. researchgate.net Given that this compound is an allylic carboxylate, it can be considered a potential substrate for this type of transformation, where the trifluoroacetate group would serve as the precursor to the rearranging system.
Furthermore, trifluoroacetic acid (TFA) itself is frequently used as a solvent and acid catalyst in ortho-Claisen rearrangements of allyl aryl ethers. Current time information in Chatham County, US.researchgate.net In these reactions, TFA promotes the rearrangement through a highly polar transition state. Current time information in Chatham County, US.researchgate.net While this does not directly involve this compound as the reactant, it highlights the role of the trifluoroacetate moiety in facilitating sigmatropic rearrangements. The use of trifluoroacetic anhydride (B1165640) (TFAA) in conjunction with an allyl alcohol can also lead to in situ formation of this compound, which may then participate in subsequent rearrangements.
| Rearrangement Variant | Substrate Type | Relevance to this compound |
| Ireland-Claisen Rearrangement | Allylic Carboxylate | This compound is an allylic carboxylate and thus a potential precursor for this reaction. researchgate.net |
| Acid-Catalyzed Claisen Rearrangement | Allyl Aryl Ether | Trifluoroacetic acid is a common catalyst, indicating the utility of the trifluoroacetate environment for this chemistry. Current time information in Chatham County, US.researchgate.net |
Radical Reactions
Radical Trifluoroacetylation of Alkenes
While direct radical trifluoroacetylation of alkenes using this compound as the primary radical source is not widely documented, the closely related reagent, trifluoroacetic anhydride (TFAA), is extensively used for this purpose. These reactions provide a strong model for the potential radical reactivity of the trifluoroacetoxy group.
Visible-light-promoted photoredox catalysis has emerged as a powerful method for generating trifluoroacyl radicals from TFAA. nih.gov The process is initiated by a single electron transfer (SET) from an excited photocatalyst to a molecule of TFAA. nih.govchemrxiv.org This forms a radical anion that undergoes fragmentation. The resulting trifluoroacyl radical (•COCF₃) can then add to an alkene. nih.gov This method allows for the direct functionalization of sp² C-H bonds in alkenes, leading to the synthesis of valuable α,β-unsaturated trifluoromethyl ketones. nih.gov
Direct investigation into the radical reactions of this compound itself has been performed in the context of atmospheric chemistry. Studies on the Cl atom-initiated photo-oxidation of this compound (ATFA) show that Cl atoms add to the double bond, initiating a sequence of radical reactions. acs.org This demonstrates that the allyl moiety of ATFA is susceptible to radical addition.
| Radical Source | Alkene Type | Method | Outcome |
| Trifluoroacetic Anhydride (TFAA) | Various electron-rich and unactivated alkenes | Visible-light photoredox catalysis. nih.gov | Radical trifluoroacetylation to form α,β-unsaturated trifluoromethyl ketones. nih.gov |
| Trifluoroacetic Anhydride (TFAA) | Arenes, Heteroarenes, Alkenes | Photoredox catalysis with pyridine (B92270) N-oxide. nih.gov | Scalable radical trifluoromethylation via decarboxylation of the intermediate radical. nih.gov |
| This compound (ATFA) | N/A (Reacts with Cl•) | Cl atom-initiated photo-oxidation. acs.org | Formation of chlorinated radical adducts and subsequent oxidation products. acs.org |
C-O Bond Fragmentation and Trifluoroacetic Anhydride
The key step in the radical trifluoroacetylation of alkenes using trifluoroacetic anhydride (TFAA) is the fragmentation of the C-O bond within the anhydride structure. Following a single electron transfer to TFAA, the resulting radical anion is unstable and fragments, cleaving the (O)C-O bond. nih.gov Mechanistic studies and theoretical calculations suggest this fragmentation preferentially affords a trifluoroacyl radical (•COCF₃) and a trifluoroacetate anion. nih.govchemrxiv.org
Fragmentation of TFAA Radical Anion: [CF₃C(O)OC(O)CF₃]•⁻ → •COCF₃ + CF₃COO⁻
This trifluoroacyl radical is a transient species. It can either be trapped by an alkene to achieve trifluoroacetylation or undergo further fragmentation (decarbonylation) to produce a trifluoromethyl radical (•CF₃) and carbon monoxide (CO), leading to trifluoromethylation products. nih.gov The reaction outcome can often be controlled by adjusting reaction parameters. nih.govnih.gov The use of phenyliodine bis(trifluoroacetate) (PIFA) under photolytic conditions is another method to generate a trifluoroacetoxy radical (CF₃COO•), which can then decarboxylate to the •CF₃ radical, again highlighting the lability of the C-O and subsequent C-C bonds. d-nb.info
This chemistry, thoroughly documented for TFAA, serves as the primary precedent for understanding the potential C-O bond fragmentation of this compound under radical conditions. Homolytic cleavage of the C-O bond in the ester would generate an allyloxy radical and a trifluoroacyl radical, or alternatively, cleavage of the O-allyl bond would produce a trifluoroacetoxy radical and an allyl radical. The study of Cl atom-initiated oxidation of ATFA provides experimental evidence that radical processes can be initiated at the allyl double bond. acs.org
| Precursor | Condition | Fragmentation Products | Subsequent Reactions |
| Trifluoroacetic Anhydride (TFAA) | Photoredox Catalysis (SET) | Trifluoroacyl radical (•COCF₃) and trifluoroacetate anion (CF₃COO⁻). nih.govchemrxiv.org | Addition to alkenes (trifluoroacetylation) or decarbonylation to •CF₃ (trifluoromethylation). nih.gov |
| Phenyliodine bis(trifluoroacetate) (PIFA) | Photolysis | Trifluoroacetoxy radical (CF₃COO•). d-nb.info | Decarboxylation to •CF₃ and CO₂. d-nb.info |
Applications of Allyl Trifluoroacetate in Organic Synthesis
Reagent in Diverse Organic Transformations
Allyl trifluoroacetate (B77799) is a versatile reagent employed in a variety of organic transformations. It is notably used in palladium-catalyzed reactions, where it can act as a precursor to nucleophilic allylmetal species. organic-chemistry.orgresearchgate.net For instance, in the presence of a palladium catalyst and a reducing agent like hexamethyldisilane (B74624), allyl trifluoroacetate is converted into an allylsilane in situ. organic-chemistry.orgresearchgate.net This reactive intermediate can then participate in subsequent coupling reactions within the same pot, streamlining synthetic sequences. organic-chemistry.org
One notable application is the palladium-catalyzed three-component reaction for the synthesis of homoallylic amines from aldehydes, anisidine, and this compound. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This process involves the palladium-catalyzed formation of an allylsilane from this compound, followed by the allylation of an imine, which is formed in situ from the aldehyde and anisidine. organic-chemistry.orgacs.org The trifluoroacetate group in this compound makes it more reactive in palladium(0)-catalyzed allylic substitutions compared to the more common allyl acetate (B1210297). acs.orgacs.org
Furthermore, this compound is utilized in palladium-catalyzed allylic C-H trifluoroacetoxylation of alkenes, where it serves as both the oxidant and the source of the trifluoroacetoxy group. acs.orgacs.org This reaction provides a direct method for the synthesis of other allylic trifluoroacetates from simple alkenes. acs.orgacs.org The compound also participates in rhodium-catalyzed additions of trifluoroacetic acid across allenes, yielding this compound products. nsf.gov
Synthesis of Complex Natural Products
While direct examples of the use of this compound in the total synthesis of specific, complex natural products are not extensively detailed in the provided search results, its utility in constructing key structural motifs found in natural products is evident. The generation of homoallylic alcohols and amines, for which this compound is a key reagent, provides access to building blocks that are ubiquitous in natural product structures. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org For example, the ability to perform vinylogous fluorination on natural product derivatives like farnesol (B120207) highlights its potential in modifying complex bioactive molecules. organic-chemistry.org
Synthesis of Fluorinated Compounds
This compound plays a crucial role in the synthesis of various organofluorine compounds, which are of significant interest in medicinal chemistry and materials science. chinesechemsoc.orgmdpi.com
One of the primary applications is in palladium-catalyzed allylic C-H trifluoroacetoxylation. acs.orgacs.orgnih.gov In this reaction, using an oxidant like PhI(OCOCF3)2, an allylic C-H bond in an alkene is converted to a C-OCOCF3 bond, directly introducing the trifluoroacetate group. acs.orgacs.org This method has been shown to be highly regio- and diastereoselective, particularly for monosubstituted cyclopentenes and cyclohexenes. acs.orgacs.orgnih.gov
This compound also serves as an electrophile in iridium-catalyzed asymmetric allylic fluoroalkylation reactions to produce tertiary allylic fluorides. escholarship.org In these reactions, a soft nucleophile reacts with a 3-fluoro-3-hydrocarbyl allylic electrophile derived from this compound, allowing for the formation of a C-C bond at a fluorine-containing electrophile. escholarship.org
Furthermore, this compound can be used to generate fluorinated 1,3-dienes. chinesechemsoc.org In a palladium(II) difluorocarbene-involved catalytic coupling, allyl trifluoroacetates react with a difluorocarbene precursor to yield these valuable synthetic intermediates. chinesechemsoc.org
The following table summarizes the types of fluorinated compounds synthesized using this compound and the corresponding synthetic methods.
| Fluorinated Compound Type | Synthetic Method | Catalyst/Reagent | Ref. |
| Allylic Trifluoroacetates | Pd-catalyzed allylic C-H trifluoroacetoxylation | Pd(OAc)₂, PhI(OCOCF₃)₂ | acs.orgacs.org |
| Tertiary Allylic Fluorides | Iridium-catalyzed allylic fluoroalkylation | Iridium complex | escholarship.org |
| Fluorinated 1,3-Dienes | Palladium(II) difluorocarbene coupling | Palladium(II) catalyst | chinesechemsoc.org |
| γ-Fluoro-α,β-unsaturated carbonyls | Silver-catalyzed vinylogous fluorination | Silver catalyst | organic-chemistry.org |
Generation of Homoallylic Alcohols and Amines
This compound is a key precursor for the synthesis of homoallylic alcohols and amines, which are important structural motifs in many biologically active molecules and synthetic intermediates. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgnih.govgla.ac.uk
A significant application is the palladium-catalyzed, one-pot, three-component synthesis of homoallylic amines. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgorganic-chemistry.org This reaction involves the in situ formation of an allylsilane from this compound and hexamethyldisilane, which then reacts with an imine (generated from an aldehyde and an amine) to yield the desired homoallylic amine. organic-chemistry.orgacs.orgorganic-chemistry.org This method is advantageous as it avoids the pre-formation of the imine and is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes. organic-chemistry.org The reaction has been optimized to achieve high yields, even for challenging substrates. organic-chemistry.org
In some cases, particularly with less reactive imines, a competing background Sakurai reaction can lead to the formation of homoallylic alcohols as a byproduct. organic-chemistry.org While this is sometimes a side reaction, the principle can be harnessed for the deliberate synthesis of homoallylic alcohols. Generally, the allylation of aldehydes and ketones to produce homoallylic alcohols is a well-established transformation, and various allylating agents are employed. nih.govgla.ac.uk The reactivity of this compound as a precursor to nucleophilic allyl species makes it relevant in this context. organic-chemistry.orgresearchgate.net For instance, Brønsted acids like trifluoroacetic acid (TFA) can activate allylating reagents to promote the formation of homoallylic alcohols from aldehydes and ketones. nih.gov
The table below presents examples of substrates and yields for the synthesis of homoallylic amines using this compound.
| Aldehyde | Amine | Yield (%) | Ref. |
| 4-Nitrobenzaldehyde | p-Anisidine (B42471) | 91 | acs.org |
| 4-Chlorobenzaldehyde | p-Anisidine | 85 | acs.org |
| 4-Fluorobenzaldehyde | p-Anisidine | 81 | acs.org |
| Benzaldehyde | p-Anisidine | 74 | acs.org |
| Cyclohexanecarboxaldehyde | p-Anisidine | 96 | organic-chemistry.org |
Precursor for Nucleophilic Allylic Species
This compound serves as an effective precursor for the generation of nucleophilic allylic species, which are highly valuable in carbon-carbon bond-forming reactions. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org A prominent method involves the palladium-catalyzed reaction of this compound with hexamethyldisilane to form an allylsilane. organic-chemistry.orgresearchgate.netorganic-chemistry.org This in situ generation of the allylsilane is a key feature, as it avoids the isolation of this often sensitive reagent. The resulting allylsilane then acts as the nucleophilic allylating agent in subsequent reactions. organic-chemistry.orgresearchgate.net
This strategy is central to the one-pot, three-component synthesis of homoallylic amines, where the generated allylsilane attacks an imine. organic-chemistry.orgacs.orgorganic-chemistry.org The palladium catalyst is crucial for both the formation of the allylsilane and the subsequent allylation of the imine. acs.org This tandem catalytic process demonstrates the utility of this compound in generating a nucleophilic species that can be immediately consumed in a productive coupling reaction. organic-chemistry.org
Role in the Synthesis of Organosilicon Compounds
This compound plays a direct role in the synthesis of organosilicon compounds, particularly allylsilanes. organic-chemistry.orgresearchgate.netnih.gov The palladium-catalyzed reaction between this compound and hexamethyldisilane provides an efficient route to allylsilanes. organic-chemistry.orgresearchgate.net This transformation is a key step in tandem reactions where the allylsilane is generated and used in situ. organic-chemistry.orgacs.orgorganic-chemistry.org
The synthesis of allylsilanes is significant because these compounds are versatile reagents in their own right, participating in a wide range of reactions such as the Hosomi-Sakurai reaction. wikipedia.orgacs.orgnih.gov The ability to generate them directly from a stable and reactive precursor like this compound enhances their accessibility and utility in organic synthesis. organic-chemistry.orgresearchgate.net
Use in Polymerization Processes
This compound and its derivatives are utilized in the field of polymer chemistry, particularly in coordination polymerization. The complex bis[(η3-allyl)(trifluoroacetato)nickel], which incorporates the allyl and trifluoroacetate moieties, has been identified as a highly active initiator for the 1,4-polymerization of butadiene. acs.orggoogle.com This system can exhibit characteristics of a "living" polymerization, allowing for control over the polymer's molecular weight and structure. acs.org
More recently, research has focused on the coordinative chain transfer polymerization (CCTP) of butadiene using π-allyl Nickel(II) trifluoroacetate in the presence of chain transfer agents like magnesium or aluminum alkyls. acs.orgumons.ac.beumons.ac.be This approach allows for the one-pot synthesis of branched polybutadiene (B167195) by forming polymer chains with a terminal conjugated diene moiety that can be reinserted into another growing chain. acs.orgumons.ac.be
The trifluoroacetate ligand influences the stereoselectivity of the polymerization, with an increase in 1,4-trans enchainments observed in some systems. umons.ac.be Additionally, this compound itself can be involved in copolymerizations. For example, its copolymerization with vinyl acetate can yield polyvinyl esters with tunable thermal properties. researchgate.net
The table below highlights the role of this compound and related complexes in polymerization.
| Polymerization Type | Monomer | Catalyst/Initiator | Key Feature | Ref. |
| Living Coordination Polymerization | Butadiene | bis[(η3-allyl)(trifluoroacetato)nickel] | Controlled polymerization | acs.org |
| Coordinative Chain Transfer Polymerization (CCTP) | Butadiene | π-allyl Nickel(II) trifluoroacetate / Mg or Al alkyls | Synthesis of branched polybutadiene | acs.orgumons.ac.beumons.ac.be |
| Copolymerization | Vinyl Acetate | Not specified | Tunable thermal properties of resulting polymer | researchgate.net |
Synthesis of Poly(N,N-diallyl-N-methylammonium trifluoroacetate)
The synthesis of high-molecular-weight Poly(N,N-diallyl-N-methylammonium trifluoroacetate) has been successfully achieved via radical polymerization. researchgate.net Research has outlined two primary methods for this synthesis: the polymerization of an equimolar mixture of N,N-diallyl-N-methylamine (DAMA) and trifluoroacetic acid (TFA) in an aqueous solution, or the polymerization of the pre-synthesized N,N-diallyl-N-methylammonium trifluoroacetate salt (DAMA·TFA). researchgate.netcas.cz
A critical factor for achieving high molecular weight in the radical polymerization of diallyl monomers like DAMA is the protonation of the monomer. researchgate.netcas.cz ¹H NMR spectroscopy data confirms that under these reaction conditions, the DAMA molecules exist in their protonated form. researchgate.net This protonation is essential for overcoming the common issue of degradative chain transfer that typically leads to low molecular weight oligomers in diallylamine (B93489) polymerization. cas.cz
The synthesis can be initiated using thermal or photo-induced methods. researchgate.net For instance, high-molecular-weight polymers have been prepared through thermal polymerization at temperatures of 30°C and 50°C, as well as by photo-initiation at 21°C. researchgate.net A patent for polydiallylamines outlines a specific preparation method starting from the DAMA·TFA monomer salt. google.com This method involves dissolving the salt in water with an initiator, degassing the solution, and allowing the polymerization to proceed under controlled temperature conditions. google.com The resulting polymers have been reported with weight-average molecular masses (Mw) as high as 65,000 g/mol . google.com
Table 1: Example of Polymerization of N,N-diallyl-N-methylammonium trifluoroacetate (DAMA·TFA) Data sourced from patent information. google.com
| Parameter | Value |
| Reactant | N,N-diallyl-N-methylammonium trifluoroacetate (DAMA·TFA) |
| Initiator | Persulfate initiator (PSA) |
| Solvent | Distilled Water |
| Monomer Amount | 45.00 g (0.2 mol) |
| Initiator Amount | 0.1135 g |
| Final Volume | 100 ml |
| Resulting Polymer | Poly(N,N-diallyl-N-methylammonium trifluoroacetate) |
| Weight-Average Molecular Mass (Mw) | 65,000 g/mol |
Kinetic Studies of Radical Polymerization
Kinetic studies of the radical polymerization of protonated diallylammonium monomers, such as N,N-diallyl-N-methylammonium trifluoroacetate, have revealed unique mechanistic features that enable the formation of high-molecular-weight polymers. researchgate.netnih.gov A key finding is that the chain termination process is controlled by a bimolecular mechanism, specifically the recombination of macroradicals. researchgate.net
One of the most significant aspects of this polymerization is the transformation of what is typically a degradative chain transfer to the monomer into an effective chain transfer process. researchgate.netgoogle.com In conventional radical polymerization of allyl compounds, chain transfer to the monomer produces a stable allyl radical, which is slow to re-initiate polymerization, thus limiting the polymer's molecular weight. cas.cz However, in the case of protonated diallylammonium monomers, the protonated diallyl transfer radical undergoes an intramolecular cyclization. researchgate.netnih.gov This cyclization transforms it into a chain propagation radical, which can efficiently continue the polymer chain growth. researchgate.netnih.gov A distinct feature of this process is the formation of a terminal vinyl group on the polymer. nih.gov
The rate of polymerization and the final molecular weight of the polymer can be controlled by adjusting key reaction parameters. researchgate.netnih.gov Studies have shown that the degree of polymerization is significantly dependent on both the initiator concentration and the reaction temperature, with temperature influencing the probability of the chain transfer reaction. researchgate.netnih.gov The kinetics of monomer consumption and polymer accumulation have been studied in situ using ¹Н NMR spectroscopy at temperatures between 30–50°С. researchgate.net
Table 2: Summary of Kinetic Findings for the Radical Polymerization of Protonated Diallylammonium Monomers
| Kinetic Aspect | Finding | Citation |
| Chain Termination | Controlled by a bimolecular mechanism (recombination of macroradicals). | researchgate.net |
| Chain Transfer | Degradative chain transfer to monomer is transformed into effective chain transfer. | researchgate.net |
| Mechanism | Involves intramolecular cyclization of the protonated diallyl transfer radical to form a new propagation radical. | researchgate.netnih.gov |
| Controlling Factors | Polymerization rate and molecular weight are dependent on initiator concentration and temperature. | researchgate.netnih.gov |
Spectroscopic Characterization and Computational Studies in Research
Spectroscopic Analysis of Allyl Trifluoroacetate (B77799) and its Derivatives
Spectroscopic methods are fundamental to the characterization of allyl trifluoroacetate and its reaction products. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial in providing detailed structural and mechanistic information.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains complex absorptions that are unique to the molecule as a whole. oregonstate.edu
Key vibrational modes for this compound include the stretching of the carbonyl group (C=O), the C-O single bond, and the C-F bonds of the trifluoromethyl group. The presence of the allyl group is confirmed by the C=C double bond and C-H bond stretches. nih.govresearchgate.netacs.orgnist.gov The analysis of these characteristic peaks allows for the structural confirmation of the ester. researchgate.net For instance, in studies of the photo-oxidation of this compound, GC-IR has been used to identify the reaction products. researchgate.netacs.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | ~1780 |
| C-O | Stretch | ~1220 |
| C-F | Stretch | ~1160 |
| C=C | Stretch | ~1650 |
| =C-H | Stretch | ~3090 |
Note: The exact wavenumbers can vary slightly depending on the sample preparation and the specific instrument used.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information and for probing reaction mechanisms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative. nih.govtcichemicals.comspectrabase.com
The ¹H NMR spectrum provides information about the different proton environments in the molecule. The signals for the allylic protons are typically found in distinct regions of the spectrum, and their splitting patterns (multiplicity) reveal the number of neighboring protons. nih.gov
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. nih.gov The carbonyl carbon and the carbons of the trifluoromethyl group have characteristic chemical shifts. rsc.orgacs.org Quantitative ¹³C NMR can be used to determine the ratios of compounds in a mixture. acs.org
¹⁹F NMR is particularly useful for compounds containing fluorine, such as this compound. It provides a direct way to observe the trifluoromethyl group and can be used to monitor reactions involving this part of the molecule. nih.govspectrabase.comrsc.org
In the study of reaction mechanisms, it is often necessary to characterize transient intermediates that are unstable at room temperature. Low-temperature NMR spectroscopy allows for the observation and characterization of these species by slowing down the reaction rates. core.ac.ukox.ac.uk
For example, in studies of palladium-catalyzed allylic amination, low-temperature ¹H NMR has been used to detect and characterize allylpalladium(IV) complex intermediates. researchgate.net Similarly, low-temperature NMR has been employed to study the dynamic processes in solution for various allyl-metal complexes, providing insights into their fluxional behavior. researchgate.netresearchgate.net The study of (allyl)Ni(II) complexes in diene polymerization has also benefited from low-temperature NMR to observe key intermediates. core.ac.uk
NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions over time, allowing for the determination of reaction kinetics. lsu.edu In the context of polymerization, NMR can be used to determine the rate of monomer consumption and the formation of the polymer. core.ac.ukumons.ac.be
For instance, in the polymerization of butadiene initiated by bis(η³-allylnickel(II) trifluoroacetate), NMR studies have been crucial in understanding the mechanism, including the coordination of the monomer and the structure of the resulting polymer. uliege.be The kinetics of polymerization of diazoacetates initiated by (cyclopentadienyl)(π-allyl)palladium(II) have also been investigated in detail using NMR, revealing characteristics of slow initiation and rapid propagation. acs.org Furthermore, operando NMR spectroscopy has been used to follow the kinetic phases of palladium-catalyzed aerobic allylic acetoxylation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Assignments
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful complement to experimental studies by offering a theoretical framework to understand and predict the behavior of molecules and their reactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules, making it an invaluable tool for studying reaction mechanisms. mdpi.commdpi.compku.edu.cn DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. wiley.comrsc.org
In the context of reactions involving trifluoroacetate, DFT has been used to rationalize reaction rates and selectivities. wiley.com For example, DFT studies on the trifluoroacetoxylation of allenes catalyzed by a bimetallic rhodium complex helped to explain why C-O reductive elimination is favored, leading to the formation of this compound. nsf.gov DFT calculations have also been employed to investigate the regioselectivity of palladium-catalyzed allylic substitution reactions, where trifluoroacetate can act as a nucleophile. nih.gov Furthermore, DFT has been used to explore the mechanisms of aza-Michael additions catalyzed by ionic liquids containing the trifluoroacetate anion. scielo.br These computational studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.comrsc.orgscielo.brresearchgate.netrsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Allylbenzene |
| Allyl lactide |
| Atropine |
| Benzoquinone |
| Benzyl alcohol |
| Butadiene |
| Camphor |
| Cinnamaldehyde |
| Crotylpalladium complex |
| Cyclopentadienyl)(π-allyl)palladium(II) |
| 1,3-Cyclohexadiene |
| 2,3-Dimethyl-1,3-butadiene |
| 3,5-Dimethylphenol |
| 2,5-Dimethylphenol |
| Ethylene |
| Fenchone |
| Hyoscyamine |
| Imidazolidone |
| Isoprene |
| Mesitylene |
| Propene |
| Styrene |
| Trifluoroacetic acid |
Modeling of Transition States and Energetics
Computational studies, particularly using density functional theory (DFT) and higher-level methods, have been instrumental in understanding the reactivity of this compound. These studies provide insight into the geometries, energies, and vibrational frequencies of reactants, transition states, intermediates, and products involved in its reactions. researchgate.net
One significant area of research has been the atmospheric photo-oxidation of this compound (ATFA) initiated by chlorine atoms. researchgate.netacs.org The energetics and thermochemistry of these reactions have been modeled to predict reaction pathways and kinetics. For the reaction of ATFA with Cl atoms, computational evaluations were performed at the CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p) level of theory. acs.orgnih.gov The kinetics were assessed using Canonical Variational Transition State theory (CVT) combined with Small Curvature Tunneling (SCT) corrections over a temperature range of 200-400 K. researchgate.netacs.org These computational results complement experimental findings from relative rate techniques, which determined the temperature-dependent Arrhenius expression for the reaction. acs.org
Table 1: Experimental and Computational Kinetic Parameters for the Reaction of this compound (ATFA) with Cl Atoms
| Parameter | Value | Temperature Range (K) | Method | Source |
|---|---|---|---|---|
| Arrhenius Expression | k = (9.03 ± 1.92) × 10⁻¹² exp((883 ± 65)/T) cm³ molecule⁻¹ s⁻¹ | 268–363 | Relative Rate (RR) | acs.org |
| Rate Coefficient at 298 K | k = (1.75 ± 0.21) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | Smog Chamber/GC | acs.org |
| Computational Evaluation | - | 200-400 | CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p) with CVT/SCT | acs.orgnih.gov |
Computational modeling has also been crucial in elucidating the regioselectivity of iridium-catalyzed allylic substitution reactions where this compound serves as the electrophile. nih.gov DFT calculations were used to investigate the transition states for the formation of both branched and linear products. These studies revealed that noncovalent interactions, specifically C—H⋯O interactions between the ligand and the trifluoroacetate nucleophile, play a major role in controlling regioselectivity. nih.gov The transition state leading to the branched product was found to be stabilized by these weak, attractive interactions, making it energetically more favorable. nih.gov For the reaction with a dimethylmalonate (B8719724) nucleophile, the computed energy difference between the transition states for the branched and linear products was smaller, though still favoring the branched isomer. nih.gov
Table 2: Computed Relative Transition State Energies in Iridium-Catalyzed Allylic Substitution
| Nucleophile | Product Type | Relative Energy (kcal/mol) | Controlling Factor | Source |
|---|---|---|---|---|
| Trifluoroacetate | Branched | Lower Energy | C—H⋯O Interactions | nih.gov |
| Trifluoroacetate | Linear | Higher Energy | C—H⋯O Interactions | nih.gov |
| Dimethylmalonate Anion | Branched | -0.7 (Lower Energy) | Steric/Electronic Factors | nih.gov |
| Dimethylmalonate Anion | Linear | 0 (Reference) | Steric/Electronic Factors | nih.gov |
Environmental Chemistry and Atmospheric Degradation Studies
Atmospheric Oxidation by Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)
The dominant removal process for allyl trifluoroacetate (B77799) from the atmosphere during the day is its reaction with hydroxyl (OH) radicals, while reaction with chlorine (Cl) atoms can be significant in marine and coastal areas.
The reaction with OH radicals is initiated by the addition of the radical to the carbon-carbon double bond of the allyl group. This is a common pathway for the atmospheric degradation of unsaturated organic compounds. The rate of this reaction is a key parameter in determining the atmospheric lifetime of allyl trifluoroacetate.
Similarly, chlorine atoms react with this compound primarily through addition to the double bond. This reaction pathway is competitive with the OH radical reaction, especially in regions with higher concentrations of chlorine atoms, such as coastal and industrial areas.
Identification of Atmospheric Degradation Products
The atmospheric degradation of this compound leads to the formation of several oxidation products. While direct experimental studies on the products of the OH radical reaction with this compound are limited, strong evidence from analogous compounds, such as allyl acetate (B1210297), suggests the formation of specific products.
Based on the well-understood mechanism of OH-initiated oxidation of allyl acetate, the primary products expected from the reaction of OH radicals with this compound are trifluoroacetoxyacetaldehyde (CF₃C(O)OCH₂CHO) and formaldehyde (HCHO) . This occurs through the formation of an unstable intermediate that rapidly decomposes.
For the reaction initiated by chlorine atoms, experimental studies have identified the major products. The reaction proceeds via the addition of a chlorine atom to the double bond, followed by reaction with molecular oxygen and subsequent decomposition. The identified products from the Cl-initiated oxidation of this compound include chloroacetaldehyde (CH₂ClCHO) , trifluoroacetyl chloride (CF₃C(O)Cl) , and formaldehyde (HCHO) .
A plausible reaction mechanism for the Cl-atom-initiated oxidation involves the formation of a chloroalkoxy radical which then undergoes C-C bond scission.
Reaction Kinetics and Temperature Dependence
The rates of the reactions of this compound with both OH radicals and Cl atoms have been studied, and their dependence on temperature has been determined. These kinetic parameters are essential for modeling the atmospheric lifetime and transport of the compound.
The temperature-dependent kinetics of the reaction of this compound with OH radicals have been measured using techniques such as Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF). nih.gov
For the reaction with chlorine atoms, the kinetics have been investigated using the relative rate technique coupled with gas chromatography (GC). noaa.govacs.org This research has shown a negative temperature dependency for this reaction, meaning the reaction rate increases as the temperature decreases. noaa.govacs.org The Arrhenius expression for the reaction of this compound with Cl atoms has been determined to be k(T) = (9.03 ± 1.92) × 10⁻¹² exp((883 ± 65)/T) cm³ molecule⁻¹ s⁻¹ over the temperature range of 268–363 K. noaa.govacs.org
Interactive Data Table: Reaction Rate Coefficients for this compound
| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique |
| OH Radical | 268 - 363 | Temperature-dependent data available | PLP-LIF nih.gov |
| Cl Atom | 298 | (2.20 ± 0.48) x 10⁻¹⁰ | RR-GC noaa.govacs.org |
| Cl Atom | 268 - 363 | k(T) = (9.03 ± 1.92) × 10⁻¹² exp((883 ± 65)/T) | RR-GC noaa.govacs.org |
Protecting Group Chemistry Involving Trifluoroacetates
General Concept of Trifluoroacetyl as a Protecting Group
The trifluoroacetyl group is utilized as a protecting group for various functional groups in organic synthesis. iaea.org Trifluoroacetamides, for instance, are formed when a trifluoroacetyl group protects an amine. organic-chemistry.org This protection strategy is relevant in the synthesis of complex molecules, including peptides. nih.govnih.gov However, the use of the specific molecule, Allyl trifluoroacetate (B77799), as the reagent for introducing this protecting group or as a protecting group itself is not described in the context of this general concept. A known issue in solid-phase peptide synthesis is the unintended trifluoroacetylation of the N-terminal amino group, which is considered a side reaction that can terminate the peptide chain growth. nih.gov This side reaction often occurs when trifluoroacetic acid (TFA) is used for the deprotection of other groups, such as the Boc group. nih.gov
Protection of Amine and Hydroxyl Groups
The trifluoroacetyl group can serve as a protecting group for both amines and hydroxyl groups. organic-chemistry.org Trifluoroacetylation of these functional groups can be achieved using reagents like trifluoroacetic anhydride (B1165640). organic-chemistry.org While Allyl trifluoroacetate contains a trifluoroacetyl moiety, the scientific literature reviewed does not indicate its use for the protection of amine and hydroxyl groups in synthetic schemes.
Trifluoroacetylation in Peptide Synthesis
Scientific literature does not support the use of this compound in peptide synthesis as a protecting group strategy. The trifluoroacetyl group itself is generally avoided as a primary protecting group for the alpha-amino group of amino acids in peptide synthesis due to the harsh conditions often required for its removal, which can be detrimental to the peptide chain. As mentioned, it is more commonly encountered as a cause of a problematic side reaction. nih.gov
There is no available data in the reviewed literature concerning the orthogonality of an "this compound" protecting group with other common protecting groups like Fmoc and tBoc, as its use as a protecting group in this context is not established. In principle, for a protecting group to be orthogonal, its removal conditions must not affect other protecting groups present in the molecule. google.com
The cleavage of a trifluoroacetyl group from an amine (forming a trifluoroacetamide) typically requires basic conditions. iaea.org Mild basic conditions are often employed for its removal. iaea.org However, these conditions are not described in the context of cleaving a protecting group derived from this compound in peptide synthesis.
Allyl-Based Protecting Groups in Synthesis
Allyl-based protecting groups are a versatile class of protecting groups used in organic synthesis, including peptide and carbohydrate chemistry. wikidot.comthaiscience.info The allyl group can be used to protect a variety of functional groups, such as hydroxyls, amines, and carboxylic acids. wikidot.com
A key advantage of allyl-based protecting groups is their unique cleavage conditions, which imparts orthogonality with many other common protecting groups. wikidot.comthaiscience.info For instance, the allyloxycarbonyl (Alloc) group is a well-known protecting group for amines. thaiscience.info The Alloc group is stable under both the acidic conditions used to remove tBoc groups and the basic conditions used to remove Fmoc groups. thaiscience.info This makes it an excellent choice for strategies that require selective deprotection of a specific site in a complex molecule. thaiscience.info
The removal of allyl-based protecting groups is typically achieved through palladium-catalyzed reactions. wikidot.comthaiscience.info A common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger like morpholine, dimedone, or tributyltin hydride. thaiscience.infouchicago.edu These mild and specific cleavage conditions are a hallmark of allyl protecting group chemistry.
In peptide synthesis, the Alloc group is particularly useful for the protection of the side chains of amino acids like lysine (B10760008) or ornithine. thaiscience.info This allows for the selective deprotection and subsequent modification of the side chain while the peptide is still attached to the solid support. thaiscience.info This strategy is valuable for the synthesis of branched, cyclic, or labeled peptides. thaiscience.info
Q & A
Q. What are the common synthetic applications of allyl trifluoroacetate in transition metal-catalyzed reactions?
this compound is widely used as an electrophilic allylating agent in Pd- and Ir-catalyzed allylic substitution reactions. For example, in Pd(0)-catalyzed Tsuji-Trost reactions, it reacts with nucleophiles (e.g., amines) to form allylic amines. The trifluoroacetate leaving group facilitates oxidative addition to the metal center, generating π-allyl intermediates critical for regioselective bond formation . It is also employed in Au-catalyzed hydroazidation of allenes, where it forms allyl azides and trifluoroacetate byproducts under acidic conditions .
Q. How does solvent choice influence reaction outcomes in this compound-mediated transformations?
Solvent polarity and coordinating ability significantly impact reaction efficiency and selectivity. In aqueous TPGS-750-M micellar media, this compound undergoes side reactions (e.g., hydrolysis or undesired nucleophilic attack), yielding byproducts like 2,2,2-trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one (38% yield). In contrast, non-polar solvents like 1,4-dioxane favor the desired allylic amination product (36% yield) due to reduced solvolysis . Methodological optimization should include solvent screening and monitoring by , , and GC-MS.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : , , and NMR to track reaction progress and confirm stereochemistry (e.g., for trifluoroacetate in ) .
- GC-MS : For quantifying volatile products and assessing purity (e.g., m/z 257.8 for trifluoroacetate derivatives) .
- Conductivity/UV-Vis spectroscopy : To monitor kinetics of Pd(0) complex formation and decomposition in real time .
Advanced Research Questions
Q. What factors govern regioselectivity and stereoselectivity in Ir-catalyzed allylic substitutions using this compound?
Regioselectivity arises from the electronic and steric properties of the Ir catalyst and substrate. For example, branched allyl trifluoroacetates react with chiral Ir(I) ethylene complexes (e.g., 1a-(S,S,S) ) to form diastereomeric allyl-Ir intermediates. At −40°C, the less stable diastereomer 2f-TFA-(S,S,S,R) forms initially but equilibrates to the thermodynamically favored 2f-TFA-(S,S,S,S) over hours. At 25°C, only the stable diastereomer is observed, indicating temperature-dependent kinetic vs. thermodynamic control . Stereoselectivity is further influenced by the oxidative addition step, which proceeds with inversion of configuration, as shown by deuterium-labeling studies .
Q. How do kinetic studies elucidate the mechanism of Pd(0)-catalyzed reactions involving this compound?
Conductivity and UV spectroscopy reveal that the rate of cationic π-allyl-Pd complex formation () matches the rate of Pd(0) disappearance (), independent of this compound concentration (0.05–0.16 mM). This suggests a rapid ionization step from the -intermediate, making (ionization rate) unmeasurable under standard conditions. Such studies require stopped-flow techniques or low-temperature experiments to capture transient intermediates .
Q. What computational methods predict reaction pathways for this compound in organometallic systems?
Density Functional Theory (DFT) calculations explain regioselectivity in Pd-catalyzed reactions. For example, allylpalladium complexes ligated by PPh react with trifluoroacetate to favor branched products over linear ones due to lower transition-state energies for nucleophilic attack at the branched position. These findings align with experimental selectivity ratios and guide catalyst design .
Q. How do temperature and catalyst loading affect diastereomeric outcomes in stoichiometric oxidative additions?
Lower temperatures (−40°C) stabilize kinetic products (e.g., 2f-TFA-(S,S,S,R) ), while higher temperatures (25°C) drive equilibration to thermodynamic products ( 2f-TFA-(S,S,S,S) ). Catalyst loading (2–4 mol%) impacts conversion rates but not equilibrium ratios. Monitoring via integration of allyl proton signals (syn vs. anti to the metal center) is critical for quantifying diastereomer distributions .
Methodological Recommendations
- Kinetic Analysis : Use UV/conductivity probes for real-time monitoring of metal complex dynamics .
- Stereochemical Probes : Employ deuterium-labeled substrates and to track configuration changes during oxidative addition .
- Solvent Optimization : Compare polar vs. non-polar media to balance reaction efficiency and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
